molecular formula C12H11F3N4O6 B14173484 Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate

Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate

Cat. No.: B14173484
M. Wt: 364.23 g/mol
InChI Key: QSPIDNQGQIJOSU-YVLHZVERSA-N
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Description

Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate is a complex organic compound known for its unique chemical structure and properties. This compound features a hydrazone group attached to a dinitrophenyl ring, along with a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable ester precursor. One common method includes the condensation of 2,4-dinitrophenylhydrazine with methyl 5,5,5-trifluoropentanoate under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazone derivatives.

    Biology: The compound’s unique structure allows it to be used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate involves its interaction with molecular targets through its hydrazone and dinitrophenyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s trifluoromethyl group also contributes to its stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate can be compared with other similar compounds such as:

This compound stands out due to its trifluoromethyl group, which imparts unique chemical properties and enhances its stability and reactivity in various applications.

Properties

Molecular Formula

C12H11F3N4O6

Molecular Weight

364.23 g/mol

IUPAC Name

methyl (4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]-5,5,5-trifluoropentanoate

InChI

InChI=1S/C12H11F3N4O6/c1-25-11(20)5-4-10(12(13,14)15)17-16-8-3-2-7(18(21)22)6-9(8)19(23)24/h2-3,6,16H,4-5H2,1H3/b17-10-

InChI Key

QSPIDNQGQIJOSU-YVLHZVERSA-N

Isomeric SMILES

COC(=O)CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(F)(F)F

Canonical SMILES

COC(=O)CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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